molecular formula C8H12O3 B14202550 1-(2-Methylpropanoyl)cyclopropane-1-carboxylic acid CAS No. 923277-42-3

1-(2-Methylpropanoyl)cyclopropane-1-carboxylic acid

Cat. No.: B14202550
CAS No.: 923277-42-3
M. Wt: 156.18 g/mol
InChI Key: NDFOSWRLOVLLSJ-UHFFFAOYSA-N
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Description

1-(2-Methylpropanoyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H12O3 It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring substituted with a 2-methylpropanoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropanoyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of suitable alkenes followed by functional group transformations to introduce the 2-methylpropanoyl and carboxylic acid groups. The process may require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropanoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Methylpropanoyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Methylpropanoyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring and functional groups enable it to bind to specific sites on target molecules, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylpropanoyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a 2-methylpropanoyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

923277-42-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1-(2-methylpropanoyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-5(2)6(9)8(3-4-8)7(10)11/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

NDFOSWRLOVLLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1(CC1)C(=O)O

Origin of Product

United States

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